molecular formula C5H6N4O3 B15207542 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid

2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B15207542
M. Wt: 170.13 g/mol
InChI Key: PMFKQZGFOMVNMB-YWEYNIOJSA-N
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Description

2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyimino group and a triazole ring, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a hydroxyimino precursor and a triazole derivative. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form various products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The triazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of triazole derivatives with different functional groups.

Scientific Research Applications

2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets through its hydroxyimino and triazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)butanoic acid
  • 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)pentanoic acid
  • 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)hexanoic acid

Uniqueness

2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific chain length and the positioning of the hydroxyimino and triazole groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in certain applications.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-3-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C5H6N4O3/c10-5(11)4(8-12)1-3-2-6-9-7-3/h2,12H,1H2,(H,10,11)(H,6,7,9)/b8-4-

InChI Key

PMFKQZGFOMVNMB-YWEYNIOJSA-N

Isomeric SMILES

C1=NNN=C1C/C(=N/O)/C(=O)O

Canonical SMILES

C1=NNN=C1CC(=NO)C(=O)O

Origin of Product

United States

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